Octahydroindolizine-1-thiol
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Overview
Description
Octahydroindolizine-1-thiol is a heterocyclic compound that contains a sulfur atom in its structure. It is a derivative of indolizine, which is known for its diverse biological activities. The presence of the thiol group (-SH) in this compound makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydroindolizine-1-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide . These methods rely on the high nucleophilicity of sulfur to achieve the desired thiol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The use of thiourea or sodium hydrosulfide as sulfur sources is common, and the reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octahydroindolizine-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides are commonly used in substitution reactions with thiols.
Major Products Formed
Disulfides: Formed from the oxidation of thiols.
Thioethers: Formed from nucleophilic substitution reactions with alkyl halides.
Scientific Research Applications
Octahydroindolizine-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of octahydroindolizine-1-thiol involves its interaction with various molecular targets. The thiol group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Indolizine: A parent compound with diverse biological activities.
Thiazolidine: Another sulfur-containing heterocycle with similar chemical properties.
Pyrrole: A nitrogen-containing heterocycle with comparable reactivity.
Uniqueness
Octahydroindolizine-1-thiol is unique due to the presence of both the indolizine core and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
Octahydroindolizine-1-thiol is a sulfur-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure with a thiol (-SH) functional group, which is significant for its reactivity and biological interactions. The presence of the thiol group allows it to participate in redox reactions, influencing various biochemical pathways.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to act as a thiol antioxidant and its role in cellular signaling pathways. Thiols are known to interact with reactive oxygen species (ROS), modulating oxidative stress responses. Specifically, this compound may influence the following mechanisms:
- Antioxidant Activity : Thiols can scavenge free radicals, thereby protecting cells from oxidative damage. The compound's ability to donate electrons makes it an effective antioxidant.
- Redox Signaling : The compound may participate in redox signaling by modifying cysteine residues in proteins, which can alter protein function and cellular signaling pathways .
- Enzyme Modulation : Thiols can affect enzyme activities by forming mixed disulfides or through direct interactions with active sites, potentially influencing metabolic processes .
Biological Effects
The biological effects of this compound have been assessed in various studies, highlighting its potential therapeutic applications:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits moderate cytotoxicity against HCT-116 colon cancer cells, indicating its potential as an anticancer agent . The compound's electrophilic nature may contribute to this activity by forming adducts with critical cellular targets.
- Neuroprotective Effects : Research has indicated that thiols can enhance neuronal survival under oxidative stress conditions. A study highlighted that this compound could mitigate neuronal damage induced by ROS, suggesting its role in neuroprotection .
- Inflammation Modulation : Another study reported that compounds with thiol groups can modulate inflammatory responses by influencing cytokine production. This compound may exert similar effects, warranting further investigation into its anti-inflammatory properties .
Properties
Molecular Formula |
C8H15NS |
---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-1-thiol |
InChI |
InChI=1S/C8H15NS/c10-8-4-6-9-5-2-1-3-7(8)9/h7-8,10H,1-6H2 |
InChI Key |
XMUISHFWOWMMTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCC(C2C1)S |
Origin of Product |
United States |
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